Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl 6-bromo-3-azabicyclo[310]hexane-3-carboxylate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a bromine atom, a tert-butyl ester group, and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable azabicyclohexane derivative with a brominating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a different azabicyclohexane derivative.
Oxidation Reactions: Oxidation can occur at the azabicyclohexane core, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with Pd/C would produce a debrominated azabicyclohexane compound.
Scientific Research Applications
Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with molecular targets. The bromine atom and the azabicyclohexane core play crucial roles in binding to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar structure but with an oxygen atom instead of bromine.
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: A larger ring system with similar functional groups.
Uniqueness
Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
Molecular Formula |
C10H16BrNO2 |
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Molecular Weight |
262.14 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3 |
InChI Key |
DJOQQTFAEPYOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2Br |
Origin of Product |
United States |
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